molecular formula C8H7BrN2 B1449926 4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1363382-02-8

4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1449926
CAS No.: 1363382-02-8
M. Wt: 211.06 g/mol
InChI Key: GFSUMMCGIHFVNS-UHFFFAOYSA-N
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Description

“4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine” is a nitrogen-containing heterocyclic compound . It is a derivative of 1H-pyrrolo[2,3-b]pyridine, which has been reported to have potent activities against FGFR1, 2, and 3 . The compound has a molecular weight of 211.06 .


Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives, including “this compound”, involves various synthetic routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . The compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has been reported to exhibit potent FGFR inhibitory activity .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrole ring and a pyrazine ring . The compound has a molecular formula of C8H7BrN2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 211.06 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis of Complex Heterocycles

The efficient synthesis of complex heterocycles, such as 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine and its analogues, highlights the utility of pyrrolopyridine derivatives in constructing diverse heterocyclic frameworks. These compounds are synthesized through reductive and debenzylation reactions, showcasing the chemical versatility of pyrrolopyridine intermediates in organic synthesis (Nechayev et al., 2013).

Natural Product Synthesis

Pyrrolopyridine derivatives have been applied in the total synthesis of natural alkaloids like variolin B, demonstrating their importance in the synthesis of biologically active natural products. The selective palladium-mediated functionalization of these heterocyclic systems enables the construction of complex molecular architectures found in marine alkaloids, highlighting the role of pyrrolopyridine derivatives in advancing synthetic organic chemistry and drug discovery (Baeza et al., 2010).

Novel Synthetic Methodologies

The development of novel synthetic methodologies using pyrrolopyridine derivatives, such as the preparation of sulfonamides based on 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine, expands the toolbox available to chemists for constructing heterocyclic compounds with potential therapeutic applications. These methodologies enable the introduction of functional groups and structural diversity into the pyrrolopyridine scaffold, facilitating the exploration of new pharmacophores (Ikaunieks et al., 2015).

Construction of Advanced Materials

The synthesis of polymers containing pyrrolopyridine units, such as the highly luminescent polymers with the pyrrolo[3,4-c]pyrrole-1,4-dione chromophore, underscores the application of pyrrolopyridine derivatives in material science. These polymers exhibit strong fluorescence and solubility in common organic solvents, making them potential candidates for applications in optoelectronic devices and sensors (Zhang & Tieke, 2008).

Mechanism of Action

The compound “4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine” and its derivatives have been reported to inhibit the FGFR signaling pathway, which plays an essential role in various types of tumors . In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Safety and Hazards

The compound “4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine” is classified as Acute Tox. 3 Oral according to hazard classifications . It should be stored in a refrigerator .

Future Directions

The research on “4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine” and its derivatives is developing, targeting FGFR with development prospects . The compound 4h, with low molecular weight, would be an appealing lead compound beneficial to the subsequent optimization .

Properties

IUPAC Name

4-bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-4-11-8-7(5)6(9)2-3-10-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSUMMCGIHFVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=CC(=C12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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